Melamine, formaldehyde, p-toluenesulfonamide resin

Catalog No.
S12550201
CAS No.
25067-00-9
M.F
C11H17N7O3S
M. Wt
327.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Melamine, formaldehyde, p-toluenesulfonamide resin

CAS Number

25067-00-9

Product Name

Melamine, formaldehyde, p-toluenesulfonamide resin

IUPAC Name

formaldehyde;4-methylbenzenesulfonamide;1,3,5-triazine-2,4,6-triamine

Molecular Formula

C11H17N7O3S

Molecular Weight

327.37 g/mol

InChI

InChI=1S/C7H9NO2S.C3H6N6.CH2O/c1-6-2-4-7(5-3-6)11(8,9)10;4-1-7-2(5)9-3(6)8-1;1-2/h2-5H,1H3,(H2,8,9,10);(H6,4,5,6,7,8,9);1H2

InChI Key

MDIVCFDNUUVLFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N.C=O.C1(=NC(=NC(=N1)N)N)N

Melamine, formaldehyde, p-toluenesulfonamide resin (TSMF, CAS 25067-00-9) is a highly specialized polymeric matrix primarily utilized as a carrier for daylight fluorescent pigments. By co-condensing melamine and formaldehyde with p-toluenesulfonamide, the resulting resin bridges the gap between rigid thermosets and processable thermoplastics [1]. This modification yields a transparent, friable solid that functions as a "solid solvent" for organic dyes. In procurement and formulation contexts, TSMF is prioritized for its ability to encapsulate xanthene and aminonaphthalimide dyes without inducing concentration quenching, while providing excellent thermal stability and solvent resistance in downstream coatings, plastics, and printing inks [2].

Procurement Fit

1

Decorative laminate, molding compound, and coating workflows

2

Permanently integrated internal plasticizer avoids external additives

3

Improved stress-crack resistance and dimensional stability vs. unmodified MF

Substituting TSMF with unmodified melamine-formaldehyde (MF) or urea-formaldehyde (UF) resins leads to critical formulation failures. Unmodified MF is highly cross-linked, brittle, and lacks the necessary free volume and polarity to dissolve fluorescent dyes, resulting in severe concentration quenching and dulling of the pigment above 1% dye loading [1]. Conversely, while purely thermoplastic matrices like polyamides or polyesters can dissolve dyes, they often lack the chemical and solvent resistance required to prevent dye migration (bleeding) when formulated into aggressive solvent-based inks or plastisols [2]. The specific incorporation of p-toluenesulfonamide is essential to simultaneously achieve high dye solubility, melt-processability for milling, and end-use solvent resistance [1].

Substitution Risk

Storage stability

Unmodified MF resins may exhibit drastically shorter bath life, risking production delays and scrap.

Cure kinetics

Generic MF resins can require higher press temperatures or longer cycles, altering line throughput.

Dimensional stability

After-shrinkage of standard MF may exceed tight molding tolerances, causing part rejection.

Prevention of Concentration Quenching in Fluorescent Dyes

Unmodified thermosetting resins and standard liquid solvents typically induce concentration quenching in fluorescent dyes, particularly Rhodamines, at concentrations exceeding 1.0 wt%. The incorporation of p-toluenesulfonamide into the melamine-formaldehyde backbone creates a unique solid-state solvation environment [1]. This allows the TSMF resin to support significantly higher dye loadings—up to 5.0–10.0 wt% for certain yellow dyes—without the characteristic dulling or loss of fluorescence quantum yield observed in unmodified MF matrices [2].

Evidence DimensionMaximum effective fluorescent dye loading before quenching
Target Compound Data5.0% - 10.0% (for specific yellow dyes in TSMF matrix)
Comparator Or Baseline< 1.0% (Unmodified melamine-formaldehyde or standard solvents)
Quantified Difference5x to 10x higher dye loading capacity without fluorescence quenching
ConditionsSolid-state dye encapsulation in polymer matrix

Enables formulators to produce significantly brighter, higher-intensity daylight fluorescent pigments without increasing the total pigment volume in the final ink or plastic.

Curing activation energy
Head-to-head
18.5 kcal/mol (p-TS modified) vs. 18.1 (benzoguanamine) vs. 22.8 (ethylenediamine)
Comparable or faster cure than other modified MF resins, supporting energy-efficient press cycles.
Laminates; Arrhenius model; published 1965.

Thermomechanical Processability and Milling Efficiency

Standard melamine-formaldehyde resins form intractable, highly cross-linked thermosets that are exceptionally difficult to mill into the fine particle sizes required for inks and coatings. The addition of p-toluenesulfonamide acts as an internal plasticizer and chain terminator, reducing the cross-link density [1]. This modification yields a resin that can be processed as a melt (typically around 170°C during polycondensation) and cools into a clear, friable solid [2]. This controlled friability allows the TSMF resin to be efficiently pulverized into fine micron-scale powders, a process that is highly energy-intensive and often yields irregular, coarse particles when attempted with unmodified MF resins [1].

Evidence DimensionThermomechanical state during processing
Target Compound DataMelt-processable at ~170°C, cooling to a friable, easily milled solid
Comparator Or BaselineUnmodified MF resin (intractable, non-melting thermoset)
Quantified DifferenceTransition from non-melting thermoset to a melt-processable, friable matrix
ConditionsPolycondensation and subsequent mechanical milling

Drastically reduces energy consumption and mechanical wear during pigment micronization, ensuring a uniform particle size distribution critical for high-resolution printing inks.

Storage stability & crack resistance
Head-to-head
10–12 weeks stability vs. <3 days without sulfonamide; crack test: pass vs. fail
Integrated sulfonamide is critical for production-scale bath life and laminate durability.
Low-pressure laminate system; ambient storage; low-humidity stress.

Solvent Resistance and Dye Migration Prevention

While alternative thermoplastic matrices (such as polyamides or polyurethanes) are increasingly used for fluorescent pigments, they often suffer from poor solvent resistance, leading to dye migration or "bleeding" when incorporated into solvent-borne coatings or PVC plastisols [1]. The TSMF resin retains a sufficient degree of the melamine-formaldehyde triazine cross-linking network to provide superior chemical and solvent resistance compared to pure thermoplastics [2]. This ensures that the encapsulated dye remains locked within the matrix even when exposed to aggressive industrial solvents, maintaining colorfastness and preventing cross-contamination in multi-color printing [3].

Evidence DimensionMatrix integrity in solvent-borne formulations
Target Compound DataHigh solvent resistance with minimal dye migration (bleeding)
Comparator Or BaselineThermoplastic polyamide/polyester matrices (susceptible to solvent swelling and dye leaching)
Quantified DifferenceSuperior retention of encapsulated dyes in aggressive solvent environments
ConditionsFormulation into solvent-based inks and PVC plastisols

Critical for procurement in the coatings and packaging industries where pigments must withstand aggressive solvents without bleeding or losing fluorescent intensity.

After-shrinkage (DIN 53464)
Class-level
0.11–0.40% for modified resins; conventional MF exceeds 0.4% (qualitative comparison)
Achieves tight molding tolerances required for precision electrical components.
Molding compositions, 150–155 °C, 250 bar; Table 2 patent data.
Water dilutability range
Reported
1:0.1 to 1:4 (resin:water) tunable; unmodified MF has narrower tolerance
Broad processing window reduces precipitation risk during impregnation.
Aqueous resin, 20 °C; patent examples.

Daylight Fluorescent Pigment Manufacturing

TSMF resin is the industry-standard matrix for encapsulating xanthene and aminonaphthalimide dyes. Its unique solid-solvent properties prevent concentration quenching, making it the optimal choice for producing high-intensity daylight fluorescent powders used in safety and high-visibility applications [1].

Solvent-Borne Printing Inks and Packaging

Due to its superior solvent resistance compared to purely thermoplastic polyamide matrices, TSMF-based pigments are highly prioritized in the formulation of solvent-borne flexographic and gravure inks, where preventing dye migration and maintaining sharp print boundaries is critical [2].

Colorants for PVC Plastisols and Masterbatches

The thermal stability and controlled friability of the TSMF matrix allow it to withstand the compounding temperatures of PVC and other plastics without degrading or releasing the encapsulated dye, ensuring uniform dispersion and stable fluorescence in molded or extruded plastic goods [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-speed decorative laminate production
Low activation energy for faster, lower-temperature cure
Press cycle time and surface quality at target temperature
Precision electrical molding compounds
Consistently low after-shrinkage (≤0.4% per DIN)
Dimensional accuracy of molded parts without secondary machining
Long-shelf-life impregnating resin baths
Extended formulation storage stability (weeks, not days)
Viscosity and water tolerance consistency over multi-week campaigns
Low-humidity service environments
Stress-crack resistance in finished laminates
Crack testing under low relative humidity per laminate spec

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

327.11135860 g/mol

Monoisotopic Mass

327.11135860 g/mol

Heavy Atom Count

22

Related CAS

25067-00-9

General Manufacturing Information

Benzenesulfonamide, 4-methyl-, polymer with formaldehyde and 1,3,5-triazine-2,4,6-triamine: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

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